N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine
CAS No.: 2372-82-9
Cat. No.: VC21063350
Molecular Formula: C18H41N3
Molecular Weight: 299.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2372-82-9 |
|---|---|
| Molecular Formula | C18H41N3 |
| Molecular Weight | 299.5 g/mol |
| IUPAC Name | N'-(3-aminopropyl)-N'-dodecylpropane-1,3-diamine |
| Standard InChI | InChI=1S/C18H41N3/c1-2-3-4-5-6-7-8-9-10-11-16-21(17-12-14-19)18-13-15-20/h2-20H2,1H3 |
| Standard InChI Key | NYNKJVPRTLBJNQ-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCCCN(CCCN)CCCN |
| Canonical SMILES | CCCCCCCCCCCCN(CCCN)CCCN |
Introduction
Chemical Structure and Properties
Molecular Structure
N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine features a complex structure that contributes to its unique properties and applications. The compound can be represented by the following molecular characteristics:
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Molecular Formula: C18H41N3
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SMILES Notation: NCCCN(CCCN)CCCCCCCCCCCC
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InChI: InChI=1S/C18H41N3/c1-2-3-4-5-6-7-8-9-10-11-16-21(17-12-14-19)18-13-15-20/h2-20H2,1H3
The structure consists of a central nitrogen atom bonded to a dodecyl chain and two propylamine groups. This arrangement gives the molecule its distinctive chemical behavior and reactivity patterns.
Physical and Chemical Properties
The physical and chemical properties of N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine are essential for understanding its behavior in various applications. The following table presents the key properties of this compound:
| Property | Value |
|---|---|
| Molecular Weight | 299.54 g/mol |
| Appearance | Colorless liquid or solid |
| Solubility | Soluble in water (pH-dependent) |
| Melting Point | Varies based on purity |
| Recommended Storage | +4°C |
The compound exhibits characteristics of both hydrophilic and hydrophobic substances due to its amphiphilic nature. The amino groups contribute to its water solubility, while the long dodecyl chain provides hydrophobic properties.
Synthesis Methods
Laboratory Synthesis
The synthesis of N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine typically involves several key steps in laboratory settings. While specific methods vary, a common approach involves the reaction of dodecylamine with appropriate propylamine derivatives. Similar compounds, such as N-(3-aminopropyl) imidazole, have been synthesized using a two-step method with imidazole as the starting material.
The synthesis generally requires controlled reaction conditions, including:
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Appropriate temperature regulation
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Suitable solvent systems
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Catalysts to facilitate the reaction
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Purification methods to obtain the final product with high purity
Industrial Production
In industrial settings, the production of N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine may employ continuous flow reactors to achieve better control over reaction parameters and ensure consistent product quality. The industrial synthesis often incorporates advanced purification techniques to enhance the purity of the final compound.
Chemical Reactions
N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine participates in various chemical reactions owing to the reactivity of its amine groups. Some of the notable reactions include:
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Oxidation reactions: The compound can undergo oxidation to form corresponding amine oxides.
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Reduction reactions: Various reducing agents can convert the compound into its corresponding amines.
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Substitution reactions: The amine groups can participate in nucleophilic substitution reactions with appropriate electrophiles.
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Acid-base reactions: As an amine, the compound exhibits basic properties and can form salts with acids.
These reactions are fundamental to the compound's functionality in various applications, particularly in its role as a biocidal agent.
Mechanism of Action
The biocidal activity of N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine primarily involves disruption of microbial cell membranes. The mechanism includes:
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Integration into the lipid bilayer of microbial cell membranes
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Disruption of membrane integrity due to the compound's amphiphilic nature
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Increased membrane permeability leading to leakage of cellular contents
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Eventual cell lysis and death of the microorganism
This mechanism explains the compound's effectiveness against various microorganisms, including bacteria and fungi, making it valuable in disinfection and preservation applications.
Applications
Biocidal Applications
N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine has found extensive use as a biocidal agent in various settings:
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Agricultural applications: The compound is widely used to control wood-decaying fungi and bacteria, helping to preserve wooden structures and materials.
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Disinfectants: Its broad-spectrum antimicrobial activity makes it an effective component in disinfectant formulations.
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Preservatives: The compound serves as a preservative in various products to prevent microbial contamination and extend shelf life.
Other Applications
Beyond its biocidal properties, N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine has several other applications:
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Surface treatments: The compound can modify surface properties in various materials.
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Gene therapy research: Some studies suggest potential applications in gene delivery systems.
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Pharmaceutical industry: The compound may serve as an intermediate in the synthesis of certain pharmaceutical products.
Comparison with Similar Compounds
N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine shares structural similarities with several other amine compounds but possesses unique characteristics that differentiate it. When compared to other primary, secondary, and tertiary amines, it demonstrates distinct basicity properties .
The compound's combination of a long hydrophobic chain and multiple amine groups gives it advantages in certain applications compared to simpler amine structures. This unique molecular architecture contributes to its effectiveness in antimicrobial applications and other specialized uses.
Recent Research and Future Perspectives
Recent research on N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine has focused on expanding its applications and understanding its interactions with various biological systems. Studies are exploring:
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Enhanced formulations for improved biocidal efficacy
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Novel applications in materials science
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Potential environmental impacts and biodegradation pathways
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Structure-activity relationships to develop derivatives with optimized properties
Future research directions may include the development of more environmentally friendly derivatives, exploration of synergistic effects with other compounds, and investigation of potential applications in emerging fields such as nanomedicine and smart materials.
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